Ethyl 6-methoxy-2-methylquinoline-3-carboxylate
CAS No.: 86210-92-6
Cat. No.: VC2138964
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86210-92-6 |
|---|---|
| Molecular Formula | C14H15NO3 |
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | ethyl 6-methoxy-2-methylquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C14H15NO3/c1-4-18-14(16)12-8-10-7-11(17-3)5-6-13(10)15-9(12)2/h5-8H,4H2,1-3H3 |
| Standard InChI Key | DOOZEQYEQPQCGX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)OC)C |
| Canonical SMILES | CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)OC)C |
Introduction
Chemical Properties and Structure
Ethyl 6-methoxy-2-methylquinoline-3-carboxylate features a quinoline core with three key functional groups: a methoxy group at the 6-position, a methyl group at the 2-position, and an ethyl ester group at the 3-position. This unique arrangement of functional groups contributes to the compound's chemical behavior and potential applications. The molecular formula of the compound is C14H15NO3, with a molecular weight of 245.27 g/mol.
The quinoline core provides an aromatic, nitrogen-containing heterocyclic structure that serves as the foundation for the compound's chemical properties. The presence of the methoxy group at position 6 introduces electron-donating characteristics, while the ethyl ester at position 3 contributes electron-withdrawing properties, creating an electronically diverse molecule. The methyl group at position 2 adds steric considerations that affect the compound's reactivity patterns.
Physical and Chemical Properties
The physical and chemical properties of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO3 |
| Molecular Weight | 245.27 g/mol |
| CAS Number | 86210-92-6 |
| Appearance | Not specified in available data |
| Solubility | Typically soluble in organic solvents such as dichloromethane, chloroform, and DMSO |
| Chemical Classification | Quinoline derivative, Heterocyclic compound |
| Functional Groups | Methoxy (position 6), Methyl (position 2), Ethyl ester (position 3) |
Related Compounds and Structural Analogs
Ethyl 6-methoxy-2-methylquinoline-3-carboxylate belongs to a family of structurally related compounds with similar but distinct chemical properties. Understanding these structural relationships provides valuable insights into the compound's chemical behavior and potential applications.
Structural Analogs
Several structural analogs of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate have been identified and studied:
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Ethyl 6-ethoxy-2-methylquinoline-3-carboxylate: This analog features an ethoxy group instead of a methoxy group at the 6-position. It has a molecular formula of C15H17NO3 and a molecular weight of 259.30 g/mol .
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6-Methoxy-2-methylquinoline-3-carboxylic Acid: This is the carboxylic acid form of the target compound, lacking the ethyl ester group. It has a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol.
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Ethyl 6-methoxyquinoline-3-carboxylate: This compound lacks the 2-methyl group present in the target compound .
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Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate: This structural variant has the carboxylate group at position 6 and a hydroxy group at position 4, creating a different electronic distribution within the molecule.
Comparative Analysis of Structural Analogs
The following table compares the key properties of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate with its structural analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| Ethyl 6-methoxy-2-methylquinoline-3-carboxylate | C14H15NO3 | 245.27 | Reference compound |
| Ethyl 6-ethoxy-2-methylquinoline-3-carboxylate | C15H17NO3 | 259.30 | Ethoxy at position 6 instead of methoxy |
| 6-Methoxy-2-methylquinoline-3-carboxylic Acid | C12H11NO3 | 217.22 | Carboxylic acid instead of ethyl ester |
| Ethyl 6-methoxyquinoline-3-carboxylate | C13H13NO3 | 231.25 | Lacks methyl group at position 2 |
| Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate | C13H13NO3 | 231.25 | Carboxylate at position 6, hydroxy at position 4 |
The structural variations in these analogs significantly influence their physical properties, chemical reactivity, and potential biological activities. For instance, the replacement of the methoxy group with an ethoxy group in Ethyl 6-ethoxy-2-methylquinoline-3-carboxylate alters the lipophilicity and steric properties of the molecule, potentially affecting its biological activity profile.
Applications and Research Findings
Ethyl 6-methoxy-2-methylquinoline-3-carboxylate has garnered significant interest in various fields, particularly in medicinal chemistry, due to its unique structural features and potential biological activities.
Medicinal Chemistry Applications
The compound demonstrates potential applications in medicinal chemistry, serving as a valuable building block for the development of more complex molecular structures with enhanced biological activities. Specific applications include:
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Pharmaceutical Intermediates: The compound can serve as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
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Bioactive Compounds: The quinoline core, combined with the specific functional groups, contributes to potential biological activities that could be exploited in drug development.
Future Research Directions
The exploration of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate remains an active area of research, with several promising directions for future investigation.
Synthetic Methodologies
Future research could focus on developing more efficient and environmentally friendly synthetic methods for producing Ethyl 6-methoxy-2-methylquinoline-3-carboxylate. This might include:
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Green Chemistry Approaches: Developing synthesis methods that minimize the use of hazardous reagents and solvents, potentially employing microwave-assisted synthesis or solvent-free reactions.
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Continuous Flow Reactors: Exploring the use of continuous flow reactors to enhance yield and purity while reducing reaction times and waste.
Biological Activity Exploration
Further investigation into the biological activities of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate could yield valuable insights into its potential therapeutic applications:
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Structure-Activity Relationship Studies: Systematic modification of the compound's structure to understand how specific functional groups contribute to biological activity.
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Target Identification: Identifying specific biological targets or pathways affected by the compound, potentially revealing new therapeutic opportunities.
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Combination Studies: Exploring potential synergistic effects when combined with other bioactive compounds.
Material Science Applications
Beyond medicinal chemistry, the compound's unique structural features might find applications in material science:
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Fluorescent Materials: The quinoline core often exhibits fluorescent properties that could be exploited in sensing applications.
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Coordination Chemistry: The nitrogen atom in the quinoline ring and the ester functionality could serve as coordination sites for metal ions, potentially leading to applications in catalysis or material design.
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